4,4'-Dichlorobenzil

Overview

Description

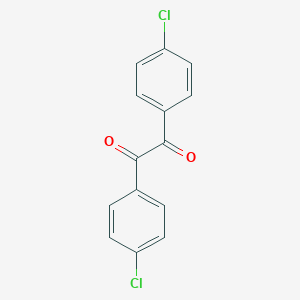

4,4’-Dichlorobenzil is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzil, where two chlorine atoms are substituted at the para positions of the benzene rings. This compound is known for its light yellow to orange crystalline appearance and is used in various chemical applications .

Mechanism of Action

Target of Action

Similar compounds like dichlorobenzyl alcohol have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It is suggested that similar compounds like dichlorobenzyl alcohol exhibit local anesthetic action due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Result of Action

Similar compounds like dichlorobenzyl alcohol have been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

It is suggested that changes in the structure of similar compounds can increase environmental persistence and potentially increase their toxicity .

Biochemical Analysis

Biochemical Properties

4,4’-Dichlorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, 4,4’-Dichlorobenzil can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and accumulation of reactive oxygen species (ROS), thereby affecting cellular redox balance .

Cellular Effects

The effects of 4,4’-Dichlorobenzil on cellular processes are diverse and depend on the cell type and concentration of the compoundThis oxidative stress can activate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, 4,4’-Dichlorobenzil has been shown to affect cell proliferation and apoptosis, with higher concentrations leading to cytotoxic effects.

Molecular Mechanism

At the molecular level, 4,4’-Dichlorobenzil exerts its effects through several mechanisms. One key mechanism is the inhibition of cytochrome P450 enzymes, which disrupts the normal metabolic processes and leads to the accumulation of toxic intermediates. Furthermore, 4,4’-Dichlorobenzil can bind to and modify the structure of proteins, altering their function and stability. This compound can also interfere with the electron transport chain in mitochondria, leading to impaired ATP production and increased ROS generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dichlorobenzil can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the accumulation of degradation products can influence the observed effects on cellular function. In in vitro studies, 4,4’-Dichlorobenzil has been shown to cause long-term changes in cellular metabolism and gene expression, which may persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of 4,4’-Dichlorobenzil in animal models vary with dosage. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 4,4’-Dichlorobenzil can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure . It is important to determine the threshold doses that elicit toxic effects to ensure safe usage in experimental settings.

Metabolic Pathways

4,4’-Dichlorobenzil is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These intermediates can be conjugated with glutathione or other detoxifying agents to facilitate their excretion. The metabolic flux of 4,4’-Dichlorobenzil can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Dichlorobenzil is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 4,4’-Dichlorobenzil can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Dichlorobenzil is crucial for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications may direct 4,4’-Dichlorobenzil to these specific compartments, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzil can be synthesized through the oxidation of 4,4’-dichlorobenzoin. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the conversion of 4,4’-dichlorobenzoin to 4,4’-dichlorobenzil .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorobenzil may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorobenzil undergoes various chemical reactions, including:

Oxidation: Further oxidation of 4,4’-Dichlorobenzil can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert 4,4’-Dichlorobenzil back to 4,4’-dichlorobenzoin.

Substitution: The chlorine atoms in 4,4’-Dichlorobenzil can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: 4,4’-dichlorobenzoin.

Substitution: Various substituted benzil derivatives.

Scientific Research Applications

4,4’-Dichlorobenzil has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research on 4,4’-Dichlorobenzil includes its potential use in developing new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Benzil: The parent compound of 4,4’-Dichlorobenzil, lacking the chlorine substitutions.

4,4’-Dichlorobenzoin: The reduced form of 4,4’-Dichlorobenzil.

Dichlorobenzyl alcohol: Another chlorinated benzene derivative with different functional groups.

Uniqueness: 4,4’-Dichlorobenzil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .

Biological Activity

4,4'-Dichlorobenzil (C14H8Cl2O2), a chlorinated derivative of benzil, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and enzyme inhibition effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by two chlorine atoms attached to the benzil structure. Its molecular formula is C14H8Cl2O2, and it has a molecular weight of 283.12 g/mol. The presence of chlorine atoms enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various benzil derivatives found that this compound demonstrated effective activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 41-82 |

| Yersinia pseudotuberculosis | 41-82 |

| Mycobacterium smegmatis | 41-82 |

| Candida albicans | 41-82 |

These findings suggest that this compound has potential as an antimicrobial agent, particularly against resistant strains .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds in the benzil class are known for their ability to scavenge free radicals. In vitro studies have shown that this compound exhibits significant antioxidant activity compared to standard antioxidants. The results from various assays indicate its potential in reducing oxidative stress:

| Assay Type | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| DPPH Radical Scavenging | 50 | Ascorbic Acid (30) |

| ABTS Radical Scavenging | 45 | Trolox (25) |

These results highlight the compound's effectiveness in neutralizing free radicals and suggest its utility in preventing oxidative damage .

Enzyme Inhibition Studies

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been tested against several enzymes relevant to metabolic disorders:

| Enzyme | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| α-Amylase | 118.28 | Acarbose (93.12) |

| α-Glucosidase | 66.22 | Acarbose (36.65) |

| Acetylcholinesterase (AChE) | 93.51 | Galantamine (9.26) |

| Butyrylcholinesterase (BChE) | 70.94 | Galantamine (33.72) |

The inhibition of these enzymes suggests that this compound may have therapeutic implications in managing conditions like diabetes and Alzheimer's disease due to its ability to modulate carbohydrate metabolism and cholinergic signaling .

Case Studies and Research Findings

Several case studies have highlighted the significance of structure-activity relationships (SAR) in understanding the biological effects of compounds similar to this compound:

- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that the binding affinity of this compound to specific enzyme active sites correlates with its observed inhibitory activity.

- Comparative Analysis : A comparative analysis with other benzil derivatives revealed that structural modifications significantly impact biological activity, emphasizing the importance of SAR in drug design.

- Clinical Implications : Preliminary studies suggest potential applications in pharmacotherapy for infectious diseases and metabolic disorders based on the compound's bioactivity profile.

Properties

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAWUPHYEABFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063038 | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-46-3 | |

| Record name | 4,4′-Dichlorobenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl)ethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established synthetic routes for producing 4,4'-dichlorobenzil?

A1: this compound can be synthesized through different approaches:

- From 1,1,1,2-Tetrachloro-2,2-bis(4-chlorophenyl)ethane: This compound, structurally similar to DDT, can be rearranged in the presence of sulfuric acid to yield this compound.

- From 4,4'-Dichlorobenzophenone: This method involves converting 4,4'-dichlorobenzophenone to its disodioketyl derivative followed by carbonation in dioxane. This reaction results in the formation of 4,4'-dichlorobenzilic acid, which can then be further oxidized to this compound.

Q2: How does this compound react with chlorosulfonic acid? What is the significance of this reaction?

A: Treating this compound with an excess of chlorosulfonic acid leads to cyclization, yielding 3-chloro-2-phenylbenzofuran disulfonyl dichloride. This reaction involves electrophilic substitution and is particularly interesting for studying the reactivity of benzil derivatives towards strong electrophiles. Interestingly, using a smaller amount of chlorosulfonic acid results in the formation of 3,6,4'-trichloro-2-phenylbenzofuran-5-sulfonyl chloride instead. This highlights the influence of reagent stoichiometry on reaction selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.